N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527315
InChI: InChI=1S/C14H19N/c1-10-4-2-3-5-14(10)11-8-13(9-11)15-12-6-7-12/h2-5,11-13,15H,6-9H2,1H3
SMILES:
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine

CAS No.:

Cat. No.: VC16527315

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine -

Specification

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
IUPAC Name N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine
Standard InChI InChI=1S/C14H19N/c1-10-4-2-3-5-14(10)11-8-13(9-11)15-12-6-7-12/h2-5,11-13,15H,6-9H2,1H3
Standard InChI Key FKEFBKRIRCYJGS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2CC(C2)NC3CC3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine comprises a four-membered cyclobutane ring with two distinct substituents:

  • Position 1: A secondary amine group bonded to a cyclopropyl ring.

  • Position 3: A 2-methylphenyl (o-tolyl) group .

The hydrochloride salt forms via protonation of the amine, yielding a molecular weight of 237.77 g/mol (C₁₄H₂₀ClN) . Stereochemical details remain unspecified in available literature, suggesting the compound may exist as a racemic mixture or adopt a single configuration under synthesis conditions.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameN-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine
Molecular FormulaC₁₄H₁₉N (Free base)
CAS (Hydrochloride)1354954-29-2
Molecular Weight237.77 g/mol (Hydrochloride)
SMILESC1CC1NC2CC(C3=CC=CC=C3C)C2.Cl

Synthesis and Manufacturing

Synthetic Strategies

While explicit protocols are undisclosed, analogous cyclobutane syntheses suggest potential pathways:

  • [2+2] Cycloaddition: Photoinduced reactions between alkenes and electron-deficient dienophiles to form the cyclobutane core .

  • Ring-Closing Metathesis: Transition-metal-catalyzed formation of the cyclobutane ring from diene precursors .

  • Amine Functionalization: Introduction of the cyclopropyl group via nucleophilic substitution or reductive amination .

The hydrochloride salt is likely precipitated by treating the free base with hydrochloric acid, a standard method for amine stabilization .

Physicochemical Properties

Acid-Base Behavior

The free base amine has an estimated pKa of ~10.5 (based on Williams’ pKa data for aliphatic amines ), rendering it weakly basic. Protonation to the hydrochloride salt (pKa ~7–8) enhances water solubility, critical for biological assays .

Solubility and Stability

  • Solubility: Hydrochloride salt is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

  • Storage: Stable at room temperature under inert conditions; degradation products uncharacterized .

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas

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